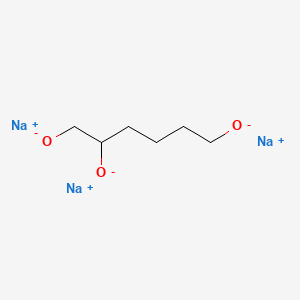
Trisodium;hexane-1,2,6-triolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Trisodium;hexane-1,2,6-triolate typically involves the reaction of 1,2,6-hexanetriol with sodium hydroxide. The reaction proceeds under controlled conditions to ensure the complete conversion of the hydroxyl groups to sodium alkoxide groups . Industrial production methods may involve the use of large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Analyse Des Réactions Chimiques
Trisodium;hexane-1,2,6-triolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylate salts.
Reduction: It can be reduced to form hexanetriol.
Substitution: The sodium ions can be substituted with other cations or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trisodium;hexane-1,2,6-triolate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Trisodium;hexane-1,2,6-triolate involves its ability to interact with various molecular targets through its sodium alkoxide groups. These interactions can lead to the stabilization of certain molecular structures or the facilitation of specific chemical reactions . The exact pathways involved depend on the specific application and the molecular targets .
Comparaison Avec Des Composés Similaires
Trisodium;hexane-1,2,6-triolate can be compared to other similar compounds such as:
1,2,6-Hexanetriol: The parent compound without the sodium ions.
Trisodium citrate: Another trisodium salt with different functional groups.
Sodium hexanoate: A sodium salt of a different hexane derivative.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to these similar compounds .
Propriétés
Numéro CAS |
13005-19-1 |
|---|---|
Formule moléculaire |
C6H11Na3O3 |
Poids moléculaire |
200.12 |
Nom IUPAC |
trisodium;hexane-1,2,6-triolate |
InChI |
InChI=1S/C6H11O3.3Na/c7-4-2-1-3-6(9)5-8;;;/h6H,1-5H2;;;/q-3;3*+1 |
Clé InChI |
GCJMZSHZYDFSGV-UHFFFAOYSA-N |
SMILES |
C(CC[O-])CC(C[O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















